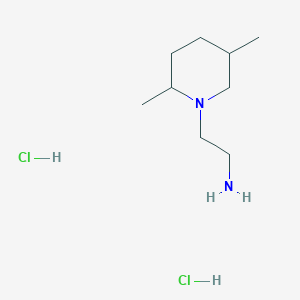
(H-Gly-Cys-OH)2
描述
The compound (H-Gly-Cys-OH)2 is a dipeptide found in plasma and urine. It is generated during the catabolism of glutathione. Cysteinylglycine has been suggested to induce oxidative stress and lipid peroxidation, leading to the development of human cancers .
Synthesis Analysis
The synthesis of peptides like (H-Gly-Cys-OH)2 is typically achieved through Fmoc solid-phase peptide synthesis (SPPS). This method is preferred due to the availability of high-quality Fmoc building blocks at low cost, which is a result of the economies of scale arising from the current multiton production of therapeutic peptides by Fmoc SPPS .
Molecular Structure Analysis
The molecular structure of (H-Gly-Cys-OH)2 can be analyzed using tools like PepDraw or ChemSpider . These tools can provide insights into the primary structure of the peptide and calculate theoretical peptide properties.
Chemical Reactions Analysis
The chemical reactions involving (H-Gly-Cys-OH)2 can be complex. For instance, the peptide ligation in water, which is a key reaction in both chemistry and biology, can be achieved through a chemoselective, high-yielding α-aminonitrile ligation that exploits only prebiotically plausible molecules .
Physical And Chemical Properties Analysis
The physical and chemical properties of (H-Gly-Cys-OH)2 can be obtained from databases like PubChem and Chemsrc . For instance, the molecular formula of (H-Gly-Cys-OH)2 is C10H18N4O6S2 and its molecular weight is 354.4 .
科学研究应用
Fluorescent Probes
“(H-Gly-Cys-OH)2” can be used to create fluorescent probes for the discrimination of Cys/Hcy and GSH . These probes can be used as naked-eye detectors for Cys/Hcy and GSH from other analytes . As a fluorescent sensor, it can be used to simultaneously detect and discriminate Cys/Hcy from GSH with two fluorescent emission signals without spectral crosstalk .
Detection of Biothiols in Living Systems
“(H-Gly-Cys-OH)2” can be used to develop accurate detection methods capable of qualitative and quantitative analysis of biothiols in living systems . This is important for understanding the biological profile of biothiols .
Imaging in Living Cells
“(H-Gly-Cys-OH)2” can be used to image Cys/Hcy from GSH in living MCF-7 cells, tumor tissues, and zebrafish by exhibiting different fluorescence signals . This provides a powerful tool for thiols visualization in biological and medical applications .
Detection of Reactive Oxygen Species (ROS)
“(H-Gly-Cys-OH)2” can be used to detect reactive oxygen species (ROS), which serve as signal molecules to regulate the protein structure and function . ROS plays a crucial role in various cellular processes, such as proliferation, differentiation, and apoptosis .
Redox Homeostasis
“(H-Gly-Cys-OH)2” can be used to maintain biological redox homeostasis . Biothiols (Cys, Hcy, and GSH) act as the most essential sulfur-containing biological compounds to maintain this homeostasis .
Disease Indicator
“(H-Gly-Cys-OH)2” can serve as an indicator for various diseases, such as thrombosis, cardiovascular issues, and neuropsychiatric illness . Hyperhomocysteinemia has been generated with the high levels of Hcy (over 15 μmol/L) in serum .
未来方向
The future directions in the research of (H-Gly-Cys-OH)2 could involve further exploration of its role in inducing oxidative stress and lipid peroxidation, and its potential implications in the development of human cancers . Additionally, advancements in peptide synthesis methods could also open up new avenues for the production and application of (H-Gly-Cys-OH)2 .
属性
IUPAC Name |
(2R)-2-[(2-aminoacetyl)amino]-3-[[(2R)-2-[(2-aminoacetyl)amino]-2-carboxyethyl]disulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O6S2/c11-1-7(15)13-5(9(17)18)3-21-22-4-6(10(19)20)14-8(16)2-12/h5-6H,1-4,11-12H2,(H,13,15)(H,14,16)(H,17,18)(H,19,20)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEXRJMTJAKHSB-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)CN)SSCC(C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)NC(=O)CN)SSC[C@@H](C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




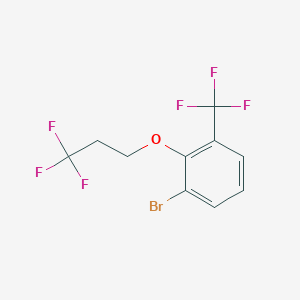
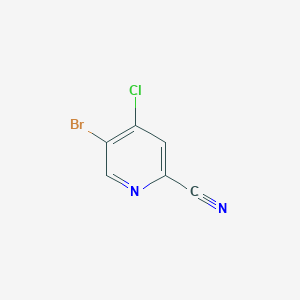
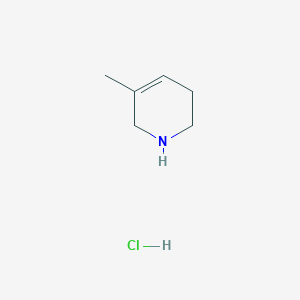
![7-(Bromomethyl)-6-oxaspiro[3.4]octan-5-one](/img/structure/B1446969.png)
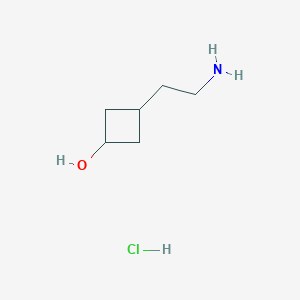
![3-[(2-Naphthyloxy)methyl]piperidine hydrochloride](/img/structure/B1446973.png)


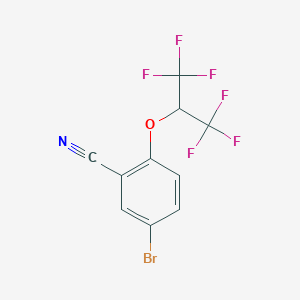
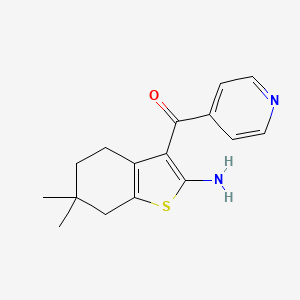
![[1-(Morpholin-4-yl)cyclopropyl]methanamine](/img/structure/B1446981.png)
